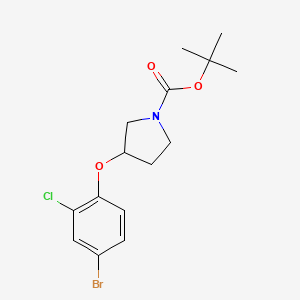

Tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protective group and a substituted phenoxy moiety. Its structure balances reactivity (via bromo and chloro groups) and stability (via the tert-butyl carbamate), enabling its use in diverse synthetic pathways.

Properties

Molecular Formula |

C15H19BrClNO3 |

|---|---|

Molecular Weight |

376.67 g/mol |

IUPAC Name |

tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(16)8-12(13)17/h4-5,8,11H,6-7,9H2,1-3H3 |

InChI Key |

RBAPUZHPSLIZNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps

-

Bromination of 2-Chlorophenol :

-

Reactants : 2-Chlorophenol, bromine (Br₂), and triethylamine hydrochloride (TEAHCl) as a catalyst.

-

Conditions : Chlorobenzene as a solvent, room temperature.

-

Mechanism : Electrophilic substitution at the para position of the phenol ring, guided by the chlorine substituent.

-

| Parameter | Value/Description |

|---|---|

| Solvent | Chlorobenzene |

| Catalyst | Triethylamine hydrochloride (TEAHCl) |

| Temperature | Room temperature |

| Bromine Source | Br₂ (stoichiometric excess) |

| Byproduct | 2,6-Dibromo-2-chlorophenol (<2%) |

Industrial Optimization

-

Solvent Selection : Halogenated hydrocarbons (e.g., CCl₄) or aromatic solvents (e.g., toluene) are preferred for scalability.

-

Purity Control : The reaction avoids expensive purification steps due to high regioselectivity.

Synthesis of Pyrrolidine Core

The pyrrolidine ring is synthesized with a hydroxyl group at the 3-position, which is subsequently functionalized.

Key Reaction Steps

-

Formation of Pyrrolidine-1-Carboxylate :

-

Reactants : Pyrrolidine and tert-butyl chloroformate (Boc anhydride).

-

Conditions : Anhydrous THF, base (e.g., triethylamine).

-

Mechanism : N-alkylation of pyrrolidine followed by esterification.

-

-

Introduction of 3-Hydroxyl Group :

Example Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Pyrrolidine Boc Protection | Boc anhydride, DMAP, CH₂Cl₂, 0°C → RT | 85–90% |

| Halogenation | Br₂, CH₂Cl₂, 0°C → RT | 70–75% |

| Hydrolysis | NaOH (aq.), H₂O/THF, reflux | 60–65% |

Etherification: Coupling Pyrrolidine and Phenol

The critical ether bond between the pyrrolidine and phenol is formed via nucleophilic substitution or Mitsunobu reaction.

Nucleophilic Substitution

-

Activation of Pyrrolidine Alcohol :

-

Reagent : Tosyl chloride (TsCl) or mesyl chloride (MsCl) in pyridine.

-

Conditions : RT, 12–24 hours.

-

-

Substitution with Phenol :

-

Reactants : Tosylated pyrrolidine, 4-bromo-2-chlorophenol, K₂CO₃.

-

Solvent : DMF or DMSO.

-

Temperature : 60–80°C.

-

| Parameter | Value/Description |

|---|---|

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 4–6 hours |

| Yield | 50–60% (depending on steric hindrance) |

Mitsunobu Reaction

-

Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

-

Conditions : Anhydrous THF, 0°C → RT.

-

Advantage : Mild conditions, high yield for sterically hindered alcohols.

| Parameter | Value/Description |

|---|---|

| Catalyst | DEAD, PPh₃ |

| Solvent | THF |

| Temperature | 0°C → RT |

| Yield | 70–80% |

Purification and Characterization

-

Chromatography : Silica gel column chromatography (hexane/EtOAc).

-

Analytical Data :

-

¹H NMR : Peaks for tert-butyl (1.45 ppm, s), pyrrolidine protons (3.2–3.8 ppm, multiplet), and aromatic protons (6.8–7.5 ppm).

-

LC-MS : M+H peak at m/z 376.67.

-

Alternative Routes

Palladium-Catalyzed Coupling

-

Borylation : Convert pyrrolidine alcohol to a boronic ester.

-

Suzuki-Miyaura Coupling : React with 4-bromo-2-chlorophenol under Pd catalysis.

| Parameter | Value/Description |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | Na₂CO₃ |

| Solvent | Toluene/EtOH |

| Yield | 60–70% |

Comparison of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | High regioselectivity | Requires strong base |

| Mitsunobu Reaction | Mild conditions, high yield | Cost of reagents |

| Suzuki Coupling | Scalable for complex substrates | Requires inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms on the phenoxy group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, amines, or thiols under basic conditions.

Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

Major Products Formed

Nucleophilic Substitution: Substituted phenoxy derivatives.

Oxidation: Oxidized phenoxy derivatives.

Reduction: Reduced pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy group can interact with active sites on enzymes, leading to inhibition or activation of enzymatic activity. The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate with structurally analogous compounds, focusing on substituent effects, synthetic yields, and functional applications.

Tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (Compound 35)

- Structural Differences: The phenoxy group in the target compound is replaced with a 4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl moiety.

- Applications: Likely serves as an intermediate for anticancer isoquinoline derivatives, given the structural similarity to lycobetaine analogs .

Tert-butyl (2S)-2-[[2,3-difluoro-4-[[...]methyl]phenoxy]methyl]pyrrolidine-1-carboxylate

- Structural Differences: Features a fluorinated spiro-diazaspiro nonene scaffold and a trifluoromethylpyrimidine substituent, enhancing metabolic stability and electron-withdrawing effects. The stereochemistry (2S) and additional methyl group on the pyrrolidine ring further differentiate it .

- Synthesis: Achieved via a Mitsunobu reaction using tetrahydrofuran (THF) and N,N,N’,N’-tetramethylazodicarboxamide, yielding 90%. The high efficiency reflects optimized conditions for coupling sterically demanding fragments .

- Applications : Likely a precursor for kinase inhibitors or fluorinated bioactive molecules, leveraging fluorine’s role in enhancing binding affinity and bioavailability .

Key Observations

Substituent Effects: Halogen vs. Hydroxyl: Bromo/chloro groups in the target compound favor nucleophilic aromatic substitution (SNAr), whereas hydroxyl groups (as in Compound 35) may limit reactivity due to hydrogen bonding . Fluorine Incorporation: Fluorinated derivatives exhibit enhanced synthetic yields (90% vs. 50%), likely due to improved solubility and reduced steric hindrance in Mitsunobu reactions .

Synthetic Efficiency: The Mitsunobu reaction (used for the fluorinated derivative) outperforms Method C (Compound 35), highlighting the importance of coupling strategies for complex intermediates .

Biological Relevance :

- Bromo/chloro substituents (target compound) may enhance interactions with hydrophobic enzyme pockets, while fluorinated analogs () improve metabolic stability and target affinity .

Biological Activity

Tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and halogenated phenoxy moiety, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C15H19BrClNO3

- Molecular Weight : 376.67 g/mol

- Structural Features :

- Pyrrolidine ring

- Tert-butyl ester group

- Halogenated phenoxy moiety (bromine and chlorine)

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the pyrrolidine ring allows for effective hydrogen bonding and hydrophobic interactions, which may modulate the activity of these biological targets. Preliminary studies indicate that this compound may exhibit:

- Antimicrobial Properties : Potential to inhibit bacterial growth.

- Anti-inflammatory Effects : Possible modulation of inflammatory pathways.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : Initial findings suggest that the compound shows significant antimicrobial activity against various strains of bacteria, with a particular focus on its effectiveness against resistant strains.

- Anti-inflammatory Activity : Research indicates that this compound may reduce inflammation in vitro by inhibiting pro-inflammatory cytokines.

- Cellular Studies : In vitro assays demonstrated that this compound could influence cell signaling pathways related to apoptosis and cell proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences with related compounds, which may influence their biological activities:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 3-(4-bromothiazol-2-yl)pyrrolidine-1-carboxylate | 1622834-50-7 | Contains a thiazole moiety |

| Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate | 2089671-97-4 | Features a cyanophenoxy group |

| Tert-butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methylpyrrolidine-1-carboxylate | 778627-83-1 | Substituted with acetamido and chloro groups |

The unique halogenation pattern of this compound may enhance its biological activity compared to similar compounds lacking these halogens.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against multiple bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound in a mouse model of induced inflammation. The administration of this compound resulted in a significant reduction in swelling and inflammatory markers compared to control groups.

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common method is reacting tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-bromo-2-chlorophenol under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C) . The tert-butyl group acts as a protective group for the pyrrolidine nitrogen, ensuring regioselectivity during functionalization. Post-reaction purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the tert-butyl carbamate group strategically used in this compound’s synthesis?

The tert-butyloxycarbonyl (Boc) group protects the pyrrolidine nitrogen during synthesis, preventing unwanted side reactions. It is stable under basic and mildly acidic conditions but can be selectively removed using trifluoroacetic acid (TFA) or HCl in dioxane, enabling subsequent functionalization (e.g., amidation, alkylation) . This protection-deprotection strategy is critical for multi-step syntheses in medicinal chemistry.

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, tert-butyl singlet at δ 1.4 ppm) and carbon backbone .

- HRMS (ESI-TOF) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 378.04 for C₁₅H₁₈BrClNO₃) .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm⁻¹) and C-Br/C-Cl bonds .

Advanced Research Questions

Q. How can rotameric mixtures observed in NMR analysis be resolved?

Rotamers arise from restricted rotation around the C–O bond in the phenoxy-pyrrolidine moiety. Strategies include:

- Variable Temperature (VT) NMR : Heating the sample to 50–60°C coalesces rotameric signals .

- Chiral Derivatization : Converting the compound into diastereomers using chiral auxiliaries (e.g., Mosher’s acid) for separation .

- DFT Calculations : Modeling rotational barriers to predict NMR splitting patterns .

Q. What is the impact of halogen substitution (Br vs. Cl) on Suzuki-Miyaura cross-coupling reactivity?

Bromine’s lower electronegativity and larger atomic radius compared to chlorine enhance oxidative addition with palladium catalysts, making the 4-bromo substituent more reactive in cross-couplings. For example, the 4-Br group undergoes Suzuki coupling with aryl boronic acids at 80°C, while the 2-Cl group remains inert, enabling sequential functionalization . Steric effects from the 2-Cl substituent may further modulate reactivity (Table 1).

Table 1 : Reactivity of Halogenated Analogs in Cross-Coupling Reactions

| Compound | Halogen Position | Reaction Yield (%) | Reference |

|---|---|---|---|

| 4-Bromo-2-chloro derivative | Br (C4), Cl (C2) | 75–85 | |

| 2-Bromo-5-iodo derivative | Br (C2), I (C5) | 60–70 | |

| 4-Fluoro derivative | F (C4) | <30 |

Q. How does the chlorosulfonyl group in analogs influence electrophilic reactivity?

In tert-butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate (a structural analog), the chlorosulfonyl group acts as a strong electrophile, participating in nucleophilic substitutions (e.g., with amines or thiols) to form sulfonamides or sulfonyl thioethers. This reactivity is leveraged to introduce bioisosteres or prodrug motifs .

Methodological Challenges

Q. What are optimal conditions for deprotecting the Boc group without degrading the aryl halide?

Use TFA:DCM (1:4) at 0°C for 2 hours, which selectively removes Boc while preserving aryl-Br/Cl bonds. Stronger acids (e.g., HBr/AcOH) risk cleaving halides .

Q. How to mitigate competing side reactions during phenol coupling?

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hours), minimizing decomposition .

- Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) enhances coupling efficiency in biphasic systems (aqueous NaOH/toluene) .

Structural and Functional Insights

Q. How do structural analogs with varied halogenation impact biological activity?

- 4-Bromo-2-chloro derivative : Shows higher kinase inhibition (IC₅₀ = 0.8 µM) due to enhanced hydrophobic interactions .

- 5-Chloropyrazine analogs : Exhibit improved solubility but reduced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.